7-Bromo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system with a bromine atom at the seventh position. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The chemical formula for 7-Bromo-1H-pyrazolo[4,3-C]pyridine is CHBrN, and its molecular weight is approximately 198.02 g/mol. This compound is classified as a pharmaceutical intermediate and has been studied for its potential roles in various biochemical pathways and therapeutic applications.
The synthesis of 7-Bromo-1H-pyrazolo[4,3-C]pyridine can be accomplished through several methods:
The molecular structure of 7-Bromo-1H-pyrazolo[4,3-C]pyridine features:
Key structural data includes:
These structural characteristics contribute to its biochemical properties and reactivity in various chemical reactions .
7-Bromo-1H-pyrazolo[4,3-C]pyridine can participate in several types of chemical reactions:
The mechanism of action for 7-Bromo-1H-pyrazolo[4,3-C]pyridine primarily involves its interaction with specific enzymes and cellular pathways:
The physical properties of 7-Bromo-1H-pyrazolo[4,3-C]pyridine include:
Chemical properties include:
7-Bromo-1H-pyrazolo[4,3-C]pyridine has numerous applications in scientific research:
This compound's multifaceted role across different fields highlights its significance in ongoing scientific exploration and industrial applications.
7-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS No. 1256821-58-5) is a brominated heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol [2] [4] [8]. Its systematic name reflects the fusion pattern of the pyrazole and pyridine rings: the pyrazole nitrogen at position 1 (1H-tautomer) is adjacent to carbon 4 of the pyridine ring, with bromine substitution at position 7 of the bicyclic system [1] [6]. Key identifiers include:
Brc1cncc2cn[nH]c12
[1] [4] AIFRKKWUAVZXQP-UHFFFAOYSA-N
[1] [8]The 1H-tautomeric form dominates due to greater aromatic stability across both rings, as confirmed by computational studies [6]. Pyrazolo[4,3-c]pyridines belong to the broader class of pyrazolopyridines, which comprise five possible ring-fusion isomers. While early syntheses of pyrazolopyridines date to 1908, the specific [4,3-c] isomer gained prominence later due to its structural analogy to purine nucleobases (e.g., adenine/guanine) [6]. The bromo derivative emerged as a critical intermediate for pharmaceutical applications in the 2010s, evidenced by its inclusion in commercial libraries like Sigma-Aldrich’s AldrichCPR collection [1]. Over 300,000 pyrazolopyridine derivatives have been described, with the [4,3-c] isomer playing a niche but expanding role in medicinal chemistry [6].
This compound serves as a versatile building block in drug discovery, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce pharmacophores. Its core structure features in kinase inhibitors and other bioactive molecules, with 14 pyrazolopyridine-based candidates currently in preclinical or clinical stages [6]. Commercial availability from suppliers (e.g., Fluorochem, Ambeed, BLD Pharm) supports high-throughput synthesis, though analytical data remains limited per supplier disclaimers [1] [3] [4].
Table 1: Commercial Availability of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Supplier | Purity | Package Sizes | Price Range |
---|---|---|---|
Fluorochem [4] | 95% | 50 mg – 25 g | £21 – £3,534 |
Ambeed [2] | Not specified | Inquiry-based | Inquiry-based |
BLD Pharm [3] | Not specified | 250 mg – 100 g | $70 – $3,692 |
AOB Chem [5] | 95% | 250 mg – 100 g | $70 – $3,692 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7